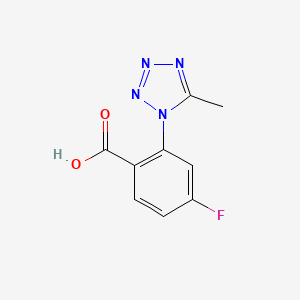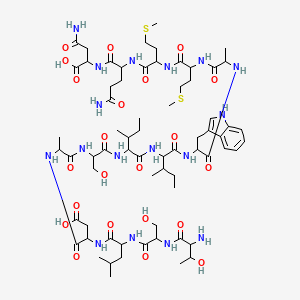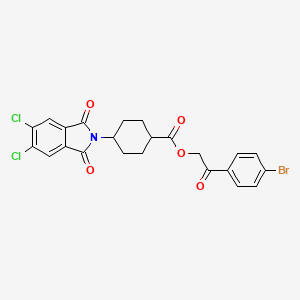
4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom at the 4-position and a 5-methyl-1H-1,2,3,4-tetrazol-1-yl group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Tetrazole Formation: The amine group reacts with sodium azide and a suitable catalyst to form the tetrazole ring.
Methylation: Finally, the tetrazole ring is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the methyl group on the tetrazole ring.
2-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but has a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness
4-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the methylated tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7FN4O2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
4-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
NAXRNWOEJHAWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)



![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12458849.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12458850.png)

![2-bromo-4-tert-butyl-6-[(E)-(3,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12458872.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B12458877.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458901.png)
![(3S,4S)-N-[(1S,3R)-3-isopropyl-3-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclopentyl]-3-methoxyoxan-4-amine; succinic acid](/img/structure/B12458904.png)
